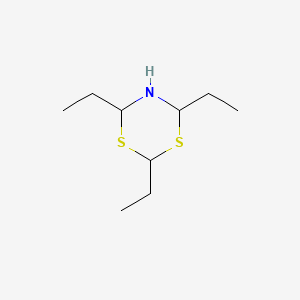
(S)-(-)-Tetrahydrofuran-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and processes. .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in chemical databases or determined experimentally .Applications De Recherche Scientifique
Improved Synthetic Routes :
- (S)-Tetrahydrofuran-2-carbonitrile, derived from (S)-(-)-Tetrahydrofuran-2-carboxamide, is used in an improved synthesis method for (S)-1-(tetrahydrofuran-2-yl)ethanone. This process involves dehydration, methylation, and purification stages, achieving a total yield of 68% (Chai Hong-we, 2015).
Antimicrobial Agent Development :
- Compounds derived from (S)-(-)-Tetrahydrofuran-2-carboxamide, specifically tetramic and tetronic acid 3-carboxamides, have been investigated as inhibitors of undecaprenyl pyrophosphate synthase (UPPS). These derivatives are considered for their potential as novel antimicrobial agents, with selectivity data and antibacterial activities provided (S. Peukert et al., 2008).
Antileukemic Activity Research :
- Research on furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, synthesized through reactions involving (S)-(-)-Tetrahydrofuran-2-carboxamide, demonstrated their potential antileukemic activities (R. Earl & L. Townsend, 1979).
Building Blocks in Medicinal Chemistry :
- Enantioselective syntheses of (S)-tetrahydrofuran 2-carboxamide derivative from L-glutamic acid have been reported, indicating its application as a building block in medicinal chemistry and natural product synthesis (Chen‐Guo Feng et al., 2006).
Cross-Dehydrogenative Coupling Reactions :
- (S)-(-)-Tetrahydrofuran-2-carboxamide plays a role in the development of new methods for the direct carbamoylation of C–H and X–H bonds through cross-dehydrogenative coupling reactions. This innovative approach is significant in medicinal chemistry and natural product synthesis (Zhe He, Daniel K. Wu, & E. Vessally, 2020).
Nucleoside Analogs Synthesis :
- Structural modifications to the carboxamide functionality of tiazofurin, including the use of (S)-(-)-Tetrahydrofuran-2-carboxamide, led to the creation of various nucleoside analogs. These analogs were evaluated for their antiviral activity, highlighting the chemical versatility of (S)-(-)-Tetrahydrofuran-2-carboxamide (M. Phelan et al., 1995).
Mécanisme D'action
Mode of Action:
(S)-(-)-Tetrahydrofuran-2-carboxamide: is believed to exert its effects through an unknown mechanism. We do know that it is a non-steroidal anti-inflammatory drug (NSAID), but its precise interaction with cellular components remains elusive. NSAIDs typically inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis via the arachidonic acid pathway. Whether this compound follows the same pathway is uncertain .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability.
: Ibuprofen: Uses, Interactions, Mechanism of Action | DrugBank Online
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAENUAJYZNOA-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463613 | |
| Record name | (S)-(-)-Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Tetrahydrofuran-2-carboxamide | |
CAS RN |
498573-81-2 | |
| Record name | (S)-(-)-Tetrahydrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



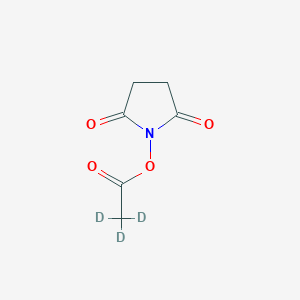
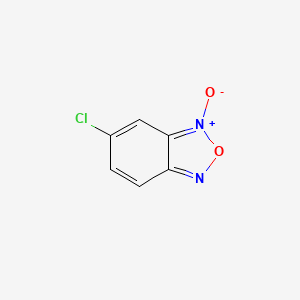
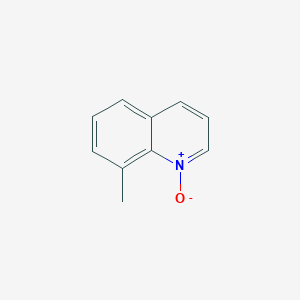
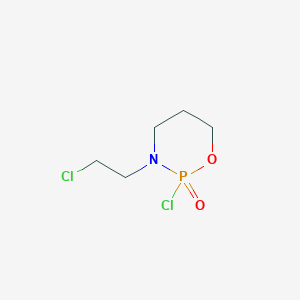
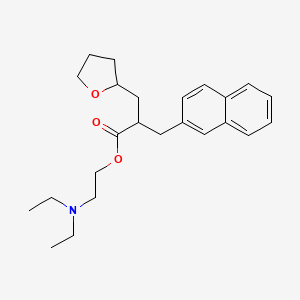

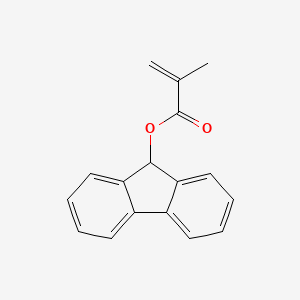

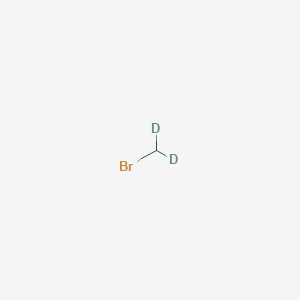

![Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3334234.png)

